molecular formula C19H22N2O3 B269279 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

Número de catálogo B269279
Peso molecular: 326.4 g/mol
Clave InChI: XDTGTHHWOQNDTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide, also known as EBI-005, is a synthetic small molecule that has been extensively studied for its potential use in treating inflammatory disorders of the eye and skin. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the inflammatory response.

Mecanismo De Acción

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the inflammatory response. JAK enzymes are responsible for signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). By blocking the activity of JAK enzymes, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide reduces the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. In animal models of ocular and skin inflammation, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to reduce inflammation and improve clinical outcomes. In clinical trials, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to improve tear production and reduce ocular surface damage in patients with dry eye disease. In patients with psoriasis, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to reduce skin lesions and improve quality of life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of the inflammatory response. Additionally, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to be safe and well-tolerated in clinical trials, which makes it a promising candidate for further development. However, one of the limitations of using 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in lab experiments is its high cost, which may limit its accessibility for some researchers.

Direcciones Futuras

There are several future directions for research on 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide. One area of focus is the development of new formulations and delivery methods that can improve the efficacy and convenience of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide. Additionally, further research is needed to better understand the mechanisms of action of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide and its potential for use in other inflammatory disorders. Finally, there is a need for larger clinical trials to confirm the safety and efficacy of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide in treating inflammatory disorders of the eye and skin.

Métodos De Síntesis

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The initial step involves the reaction of 4-ethoxybenzoic acid with isopropyl amine to form 4-ethoxybenzamide. This is followed by the reaction of 4-ethoxybenzamide with thionyl chloride to form 4-ethoxybenzoyl chloride. Finally, the reaction of 4-ethoxybenzoyl chloride with isopropyl amine results in the formation of 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide.

Aplicaciones Científicas De Investigación

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been extensively studied for its potential use in treating inflammatory disorders of the eye and skin. In preclinical studies, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to effectively reduce inflammation in animal models of ocular and skin inflammation. In clinical trials, 3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide has been shown to be safe and effective in treating patients with dry eye disease and psoriasis.

Propiedades

Nombre del producto

3-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide

Fórmula molecular

C19H22N2O3

Peso molecular

326.4 g/mol

Nombre IUPAC

3-[(4-ethoxybenzoyl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-10-8-14(9-11-17)18(22)21-16-7-5-6-15(12-16)19(23)20-13(2)3/h5-13H,4H2,1-3H3,(H,20,23)(H,21,22)

Clave InChI

XDTGTHHWOQNDTF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

SMILES canónico

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.